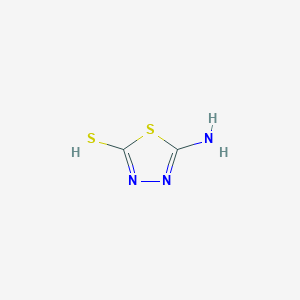

5-amino-1,3,4-thiadiazole-2-thiol

Description

Properties

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGIVSREGUOIJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NN=C(S1)S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from Thiosemicarbazide

This technical guide provides a comprehensive overview of the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visualizations of the synthetic pathway.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules. The thiadiazole ring system is a prevalent scaffold in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The dual functionality of the amino and thiol groups on this heterocyclic core allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries for drug discovery. The most common and efficient method for its preparation is the reaction of thiosemicarbazide with carbon disulfide in a basic medium.

Reaction Mechanism and Synthesis Pathway

The synthesis proceeds through the formation of a dithiocarbazate intermediate. Thiosemicarbazide reacts with carbon disulfide in the presence of a base (e.g., potassium hydroxide (B78521) or sodium carbonate) to form a potassium or sodium salt of hydrazonodithiocarbonic acid. Subsequent heating of this intermediate induces cyclization via intramolecular dehydration, leading to the formation of the this compound ring.

Comparative Analysis of Reaction Conditions

The yield and purity of this compound are influenced by several factors, including the choice of base, solvent, reaction temperature, and time. The following table summarizes quantitative data from various reported experimental protocols.

| Reference | Base | Solvent | Molar Ratio (Thiosemicarbazide:Base:CS₂) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| [1] | Potassium Hydroxide | Ethanol | 1:1:1 | 24 | Reflux | 74 |

| [2] | Sodium Carbonate | Absolute Ethanol | Not specified | Not specified | Not specified | Not specified |

| [2] | Potassium Hydroxide | Not specified | Not specified | Not specified | 140 | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on established literature.

Protocol 1: Synthesis using Potassium Hydroxide in Ethanol[1]

-

Reagent Preparation : In a round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.11 g) in 100 mL of ethanol.

-

Addition of Carbon Disulfide : To the prepared solution, add carbon disulfide (0.1 mol, 6 mL) dropwise while stirring.

-

Reflux : Heat the mixture under reflux for 24 hours.

-

Work-up : After cooling, concentrate the reaction mixture by evaporating the solvent under reduced pressure.

-

Precipitation : Carefully acidify the concentrated residue with 10% hydrochloric acid (HCl) to precipitate the product.

-

Isolation and Purification : Filter the resulting pale-yellow precipitate, wash it with water, and dry it. The product can be further purified by recrystallization from ethanol.

Protocol 2: General Synthesis using a Base[2]

A common synthetic route involves the treatment of thiosemicarbazide with carbon disulfide in the presence of a base like anhydrous sodium carbonate or potassium hydroxide in absolute ethanol. The intermediate potassium hydrazothiocarbonamide dithiocarboxylate is formed, which upon heating to 140°C, cyclizes to the desired product.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

-

FT-IR (KBr, cm⁻¹) : Expected peaks include N-H stretching (amino group), C=N stretching (thiadiazole ring), and C-S stretching.

-

¹H-NMR (DMSO-d₆, δ ppm) : Signals corresponding to the amino protons and the thiol proton are expected. The solvent peak for DMSO-d₆ typically appears at ~2.50 ppm.

-

Mass Spectrometry : The molecular ion peak corresponding to the molecular weight of the compound (C₂H₃N₃S₂) should be observed.

-

Melting Point : The reported melting point is in the range of 235-237 °C.[1]

Applications in Drug Development

This compound serves as a versatile precursor for the synthesis of various derivatives with potential therapeutic applications. The amino group can be converted to Schiff bases or amides, while the thiol group can undergo S-alkylation or S-acylation.[3][4] These modifications have led to the development of compounds with diverse pharmacological activities.

Conclusion

The synthesis of this compound from thiosemicarbazide and carbon disulfide is a robust and well-established method. By carefully controlling the reaction conditions, such as the choice of base and reaction time, high yields of the desired product can be achieved. This guide provides the necessary technical details for researchers to successfully synthesize and utilize this important heterocyclic building block in their drug discovery and development endeavors.

References

- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 4. nbinno.com [nbinno.com]

Spectroscopic Characterization of 5-Amino-1,3,4-Thiadiazole-2-Thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the interpretation of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for its synthesis and subsequent spectroscopic analysis.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure, featuring both an amino and a thiol group, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity. This guide serves as a detailed reference for researchers working with this compound.

It's important to note that this compound can exist in tautomeric forms, the amino-thiol and the imino-thione forms. The spectroscopic data presented herein reflects the predominant tautomer under the specified experimental conditions.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Strong, Broad | N-H stretching (amino group) |

| 2600-2550 | Weak | S-H stretching (thiol group) |

| ~1620 | Strong | C=N stretching (thiadiazole ring) |

| ~1500 | Medium | N-H bending (amino group) |

| ~1315 | Medium | C-N stretching |

| ~1050 | Medium | C-S stretching |

| ~700 | Medium | C-S-C bending (thiadiazole ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, shows distinct signals for the amino and thiol protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Singlet | 2H | -NH₂ (amino protons) |

| ~13.5 | Broad Singlet | 1H | -SH (thiol proton) |

Note: The chemical shifts of the -NH₂ and -SH protons can be variable and are dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=S (Thione carbon) |

| ~150 | C-NH₂ (Carbon attached to the amino group) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a common technique.

| m/z | Relative Intensity (%) | Assignment |

| 133 | High | [M]⁺ (Molecular ion) |

| 100 | Moderate | [M - SH]⁺ |

| 74 | Moderate | [M - CSN]⁺ |

| 60 | High | [CH₂N₂S]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is adapted from established literature procedures.

Materials:

-

Carbon disulfide (CS₂)

-

Anhydrous ethanol (B145695)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl), 10% solution

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve thiosemicarbazide (0.1 mol) and potassium hydroxide (0.1 mol) in anhydrous ethanol (100 mL).

-

To this solution, add carbon disulfide (0.1 mol) dropwise with stirring.

-

Reflux the reaction mixture for 3-4 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dissolve the residue in a minimum amount of water and filter to remove any insoluble impurities.

-

Acidify the filtrate with 10% hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry in a desiccator.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

FT-IR Spectroscopy Protocol

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dried sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy Protocol

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans and relaxation delay.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Protocol

Instrumentation:

-

Mass Spectrometer with an Electron Ionization (EI) source

Sample Introduction:

-

The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Data Acquisition:

-

Set the ion source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of synthesized this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This comprehensive guide provides the essential spectroscopic data and experimental protocols for the characterization of this compound. Adherence to these methodologies will ensure the reliable identification and quality assessment of this important heterocyclic compound in research and development settings.

The 1,3,4-Thiadiazole Ring System: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole (B1197879) is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties contribute to a broad spectrum of pharmacological activities, making it a "privileged scaffold" in drug design and development.[1][2] This technical guide provides a comprehensive overview of the biological significance of the 1,3,4-thiadiazole core, including its synthesis, diverse biological activities with supporting quantitative data, detailed experimental protocols for key assays, and visualization of relevant biological pathways and experimental workflows.

Synthesis of the 1,3,4-Thiadiazole Core

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is versatile, with several established methods. A common and efficient route involves the cyclization of thiosemicarbazides.[3] This process typically starts with a nucleophilic attack of the nitrogen from the thiosemicarbazide (B42300) onto a carboxylic acid, followed by dehydration and subsequent intramolecular attack by the sulfur atom to form the thiadiazole ring.[3] Alternative starting materials for the synthesis of the 1,3,4-thiadiazole ring include acylhydrazines, dithiocarbazates, and thiosemicarbazones.[3]

A general synthetic workflow for the preparation of 2,5-disubstituted 1,3,4-thiadiazole derivatives and their subsequent biological evaluation is depicted below.

Diverse Biological Activities

The 1,3,4-thiadiazole nucleus is a key structural component in a wide array of therapeutic agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][4]

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole have shown potent activity against a broad spectrum of bacteria and fungi.[5][6] Their mechanism of action is often attributed to the inhibition of essential enzymes or disruption of microbial cell membranes.[6]

Table 1: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 4c | Bacillus subtilis | 0.12 | [7] |

| 9a | Bacillus subtilis | 0.12 | [7] |

| 9b | Aspergillus fumigatus | 0.9 | [7] |

| 9b | Geotrichum candidum | 0.08 | [7] |

| 9b | Staphylococcus aureus | 1.95 | [7] |

| 21b | Vibrio harveyi | 31.3 | [8] |

| 23p | Staphylococcus epidermidis | 31.25 | [8] |

| 23p | Micrococcus luteus | 15.63 | [8] |

| 14a | Bacillus polymyxa | 2.5 | [8] |

| 17 | Staphylococcus aureus | 0.125 | [8] |

| 17 | Escherichia coli | 16 | [8] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in many anticancer agents.[9] Its derivatives have been shown to interfere with DNA replication, inhibit crucial signaling pathways like PI3K/Akt and MAPK/ERK, and induce apoptosis in various cancer cell lines.[5][10] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, is believed to contribute to its ability to interfere with DNA-related processes.[2][10]

Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | [2] |

| 29i | MCF-7 | 1.45 | [2] |

| 29i | SK-BR-3 | 0.77 | [2] |

| ST10 | MCF-7 | 49.6 | [1] |

| ST10 | MDA-MB-231 | 53.4 | [1] |

| ST8 | MDA-MB-231 | 56.4 | [1] |

| ST3 | MDA-MB-231 | 78.6 | [1] |

| 2g | LoVo | 2.44 | [10] |

| 2g | MCF-7 | 23.29 | [10] |

| 20b | HepG-2 | 4.37 ± 0.7 | [11] |

| 20b | A-549 | 8.03 ± 0.5 | [11] |

| 13d | HCT-116 | 0.73 (µg/mL) | [9] |

| 19c | HCT-116 | 0.86 (µg/mL) | [9] |

IC50: Half-maximal inhibitory concentration

A simplified representation of a signaling pathway targeted by some 1,3,4-thiadiazole anticancer agents is the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival.

Anti-inflammatory Activity

Certain 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties.[12] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[13]

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Assay | Dose | % Inhibition | Reference |

| 6f | Acetic acid-induced writhing | - | Superior to control | [14] |

| 6f | Carrageenan-induced paw edema | - | Superior to control | [14] |

| 3a | Protein denaturation | 250 µg/mL | 83.24 | [15] |

| 4c | Protein denaturation | 250 µg/mL | 86.44 | [15] |

| 8c | Protein denaturation | 250 µg/mL | 85.14 | [15] |

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold has been explored for the development of novel anticonvulsant agents.[16][17] These compounds are often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16][17]

Table 4: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Test Model | ED50 (mg/kg) | Neurotoxicity | Reference |

| 107 | MES | 19.1 | Low | [18] |

| 109 | MES | 12.6 | Low | [18] |

| - | MES | 16 | No toxicity | [17] |

| - | MES | 247 - >500 | - | [17] |

| a1 | MES | - | 84.33% protection | [19] |

| a4 | MES | - | 84.33% protection | [19] |

ED50: Median effective dose

Key Experimental Protocols

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A general procedure for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the reaction of an acyl hydrazine (B178648) with an alkyl 2-(methylthio)-2-thioxoacetate in the presence of an acid catalyst.[20]

-

Reaction Setup: To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and acyl hydrazide (1.0 mmol) in water (2 mL), add p-toluenesulfonic acid (0.1 mmol).

-

Reaction Conditions: Stir the mixture at 80 °C for 3 hours.

-

Workup: After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (B1210297) and water. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[15]

-

Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline.

-

Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the agar surface.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Application of Test Compound: Add a defined volume of the test compound solution (at a specific concentration) into each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[23]

-

Animal Preparation: Use adult mice or rats, and administer the test compound intraperitoneally or orally at various doses.

-

Electrode Placement: After a specific pretreatment time, place corneal electrodes on the animal.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity.

Conclusion

The 1,3,4-thiadiazole ring system continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with several compounds showing promising results in preclinical studies. The synthetic accessibility and the potential for diverse substitutions on the thiadiazole ring allow for the fine-tuning of its pharmacological properties. Further exploration of this privileged scaffold, including the synthesis of novel derivatives and in-depth mechanistic studies, holds great promise for the development of new and effective therapeutic agents to address a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 5. bepls.com [bepls.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thaiscience.info [thaiscience.info]

- 15. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 17. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arjonline.org [arjonline.org]

- 19. tsijournals.com [tsijournals.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. neurology.org [neurology.org]

Tautomerism in 5-Amino-1,3,4-Thiadiazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,3,4-thiadiazole-2-thiol (B144363) is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its chemical behavior and biological activity are intrinsically linked to its tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, focusing on the thiol-thione and amino-imino equilibria. We will delve into the experimental and computational evidence that elucidates the relative stabilities of the different tautomers and present key quantitative data in a structured format. Detailed experimental protocols for the synthesis and characterization of this compound are also provided.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules.[2] this compound can exist in four potential tautomeric forms, arising from both thiol-thione and amino-imino isomerism. Understanding the predominant tautomeric forms in different environments (gas phase, solution, and solid state) is crucial for predicting its reactivity, designing derivatives with enhanced therapeutic potential, and interpreting spectroscopic data.

Tautomeric Forms of this compound

The four possible tautomers of this compound are:

-

Amino-thiol (A)

-

Amino-thione (B)

-

Imino-thiol (C)

-

Imino-thione (D)

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. The amino-thione form (B) is consistently predicted to be the most stable tautomer.

Caption: Tautomeric equilibria of this compound.

Quantitative Data on Tautomer Stability and Structure

Relative Energies of Tautomers

Computational studies have quantified the energy differences between the tautomeric forms. The following table summarizes typical relative energies calculated using DFT methods.

| Tautomer | Form | Relative Energy (kcal/mol) |

| A | Amino-thiol | 5.0 - 7.0 |

| B | Amino-thione | 0.0 (most stable) |

| C | Imino-thiol | 10.0 - 12.0 |

| D | Imino-thione | 8.0 - 10.0 |

Note: The exact values can vary depending on the level of theory and basis set used in the calculations.

Key Vibrational Frequencies

Infrared (IR) and Raman spectroscopy are powerful techniques for distinguishing between the thiol and thione forms. The C=S stretching vibration is characteristic of the thione tautomer, while the S-H stretching vibration is indicative of the thiol form.

| Vibrational Mode | Tautomeric Form | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

| ν(C=S) | Thione | 1250 - 1270 | 1260 - 1280 |

| ν(S-H) | Thiol | ~2550 | ~2560 |

| ν(N-H) amino | Amino | 3100 - 3300 | 3110 - 3320 |

| ν(N-H) imino | Imino | ~3400 | ~3410 |

| ν(C=N) | All forms | 1600 - 1650 | 1610 - 1660 |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the electronic environment of the nuclei. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and the identification of the predominant tautomer in solution.

| Nucleus | Tautomer | Predicted Chemical Shift (ppm) |

| ¹H (N-H) | Amino-thione | 7.0 - 8.0 |

| ¹H (S-H) | Amino-thiol | 13.0 - 14.0 |

| ¹³C (C=S) | Amino-thione | 180 - 190 |

| ¹³C (C-S) | Amino-thiol | 160 - 170 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base.[3]

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

A mixture of thiosemicarbazide and potassium hydroxide (B78521) is dissolved in ethanol.

-

Carbon disulfide is added dropwise to the solution at room temperature.

-

The reaction mixture is refluxed for several hours.

-

The solvent is evaporated, and the residue is dissolved in water.

-

The solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[3]

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Sample Preparation: KBr pellet method.

-

Instrument: Fourier Transform Infrared Spectrophotometer.

-

Range: 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Solvent: DMSO-d₆.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

Conclusion

References

- 1. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-氨基-1,3,4-噻二唑-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

CAS number 2349-67-9 properties and uses

Disclaimer: The information provided herein is for research, scientific, and drug development professionals. The content is based on available scientific literature and is not intended for diagnostic or therapeutic use. The user's query included the CAS number 2349-67-9, which corresponds to 5-Amino-1,3,4-thiadiazole-2-thiol. However, the core requirements of the topic align with the properties and uses of the nucleoside antibiotic Plicacetin . This guide will focus on Plicacetin.

Introduction

Plicacetin is a nucleoside antibiotic belonging to the amicetin (B1664860) family of natural products, which are primarily isolated from Streptomyces species.[1] These compounds are recognized for their potent inhibitory effects on protein synthesis, a fundamental process for the survival and proliferation of bacteria.[2] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and established experimental protocols for Plicacetin, positioning it as a molecule of interest for antimicrobial research and drug development.

Chemical and Physical Properties

Plicacetin is characterized by a disaccharide pyrimidine (B1678525) nucleoside core, which includes a cytosine base and a p-aminobenzoic acid (PABA) moiety.[1] While structurally similar to its parent compound, amicetin, Plicacetin is a distinct molecule with a terminal p-aminobenzoyl group.[1]

| Property | Value | Source |

| IUPAC Name | 4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide | PubChem |

| Molecular Formula | C₂₅H₃₅N₅O₇ | [3] |

| Molecular Weight | 517.58 g/mol | [3] |

| Appearance | Crystalline solid | [3][4] |

| Synonyms | Amicetin B | [3] |

Biological Activity and Mechanism of Action

The primary biological activity of Plicacetin is the inhibition of protein synthesis in bacteria.[1][2] This mechanism of action is central to its antimicrobial effects.

Inhibition of Protein Synthesis

Plicacetin targets the bacterial ribosome, specifically the peptidyl transferase center (PTC) on the 50S subunit.[2] The PTC is a critical enzymatic hub responsible for catalyzing the formation of peptide bonds between amino acids during the elongation phase of translation. By binding to the A-site of the PTC, Plicacetin sterically hinders the proper positioning of aminoacyl-tRNA.[2][5] This interference prevents the formation of a peptide bond with the growing polypeptide chain, leading to a halt in protein synthesis and subsequent bacterial growth inhibition or cell death.[2] While the precise molecular interactions are still under investigation, its selectivity for prokaryotic 70S ribosomes over eukaryotic 80S ribosomes is a key attribute for its therapeutic potential.[3]

Plicacetin inhibits protein synthesis by binding to the PTC.

Antimicrobial Spectrum

Plicacetin has demonstrated activity against Gram-positive bacteria.[2] Notably, it has reported efficacy against Mycobacterium tuberculosis.[6] Recent studies have also indicated its potential against fungal phytopathogens such as Fusarium oxysporum, Alternaria brassicicola, and Fusarium solani, as well as vancomycin-resistant Enterococcus (VRE) and Bacillus subtilis.[3]

| Microorganism | Plicacetin MIC (µg/mL) | Amicetin MIC (µg/mL) (for reference) |

| Mycobacterium tuberculosis | Reported Activity | 0.5 - 2.0 |

| Staphylococcus aureus | Data not available | 1.6 - 6.3 |

| Bacillus subtilis | Data not available | 0.2 |

Note: Comprehensive MIC data for Plicacetin across a wide range of bacterial species is limited in publicly available literature. The MIC values for the structurally related compound amicetin are provided for context but may not be directly representative of Plicacetin's activity.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[2]

Materials:

-

Plicacetin

-

Bacterial cultures (e.g., Gram-positive strains)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Plicacetin Stock Solution: Dissolve Plicacetin in a suitable solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).[5]

-

Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the Plicacetin working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a positive control (bacteria, no antibiotic), and well 12 serves as a negative control (broth only).[5]

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11.[5]

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[5]

-

Interpretation: The MIC is the lowest concentration of Plicacetin in which no visible growth is observed.[2][5]

Workflow for MIC determination using broth microdilution.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the concentration of Plicacetin required to inhibit protein synthesis by 50% (IC50) using a cell-free translation system.[5]

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract)

-

mRNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture

-

Reaction buffer and energy source (ATP, GTP)

-

Plicacetin

Procedure:

-

Prepare Ribosomes: Isolate ribosomes from susceptible bacterial strains according to standard protocols.[5]

-

Assemble Translation Reactions: In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, amino acid mixture, and mRNA template.[5]

-

Add Plicacetin: Add varying concentrations of Plicacetin to the reaction tubes. Include a no-antibiotic control.[5]

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.[5]

-

Quantify Protein Synthesis:

-

Luciferase Reporter: Add luciferin (B1168401) substrate and measure luminescence using a luminometer.

-

GFP Reporter: Measure fluorescence using a fluorometer.

-

Radiolabeling: Precipitate the synthesized proteins, collect on a filter, and measure radioactivity using a scintillation counter.[5]

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the Plicacetin concentration and determine the IC50 value.[5]

Uses in Research and Drug Development

Plicacetin serves as a valuable tool for researchers in several areas:

-

Antibiotic Resistance Studies: Its specific mechanism of action makes it useful for investigating the evolution of resistance to other ribosome-targeting antibiotics.[5]

-

Antimicrobial Drug Discovery: As a natural product with potent antibacterial activity, Plicacetin is a candidate for further development as a therapeutic agent, particularly against Gram-positive pathogens and mycobacteria.[2][6]

-

Mechanism of Action Studies: Plicacetin can be used as a probe to study the intricacies of the bacterial ribosome and the process of protein synthesis.

Conclusion

Plicacetin is a potent nucleoside antibiotic that inhibits bacterial protein synthesis by targeting the peptidyl transferase center of the ribosome.[2] Its activity against Gram-positive bacteria, including Mycobacterium tuberculosis, makes it a compound of significant interest for further research and development.[2][6] While comprehensive quantitative data on its antimicrobial spectrum is still emerging, the established protocols for evaluating its efficacy provide a solid foundation for future investigations into its therapeutic potential. The distinct mechanism of action also positions Plicacetin as a valuable research tool for understanding bacterial protein synthesis and the development of antibiotic resistance.

References

2-amino-5-mercapto-1,3,4-thiadiazole synthesis and reactivity

An In-depth Technical Guide to the Synthesis and Reactivity of 2-amino-5-mercapto-1,3,4-thiadiazole

Abstract

2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a pivotal heterocyclic compound possessing a versatile chemical profile that enables its use as a scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, with a focus on the prevalent methods starting from thiosemicarbazide (B42300), and delves into its rich reactivity. Key reactions, including those at the exocyclic amino and thiol groups, are detailed alongside specific experimental protocols. Quantitative data are systematically tabulated, and logical workflows are visualized using Graphviz diagrams to offer a clear, accessible guide for researchers, scientists, and professionals in drug development.

Introduction

1,3,4-thiadiazole and its derivatives are a well-established class of heterocyclic compounds that command significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3][4]. The unique arrangement of two nitrogen atoms and a sulfur atom within the five-membered ring imparts favorable electronic characteristics and metabolic stability[5]. Among its many derivatives, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) is a particularly valuable intermediate. Its bifunctional nature, featuring both a nucleophilic amino group and a thiol group, allows for extensive chemical modification, making it a cornerstone for the synthesis of diverse and complex molecules[2][6]. This guide explores the core synthetic routes to AMT and the fundamental principles of its reactivity.

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT)

The most common and efficient synthesis of AMT involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[1][2][6] Variations of this method exist, primarily differing in the choice of solvent and base.

General Synthesis Pathway

The reaction proceeds via the formation of a dithiocarbazate intermediate from thiosemicarbazide and carbon disulfide, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the thiadiazole ring.

Caption: General workflow for the synthesis of AMT.

Comparative Synthesis Protocols

The choice of reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of various reported methods.

| Starting Material | Reagents | Solvent | Conditions | Yield (%) | M.P. (°C) | Reference |

| Thiosemicarbazide | CS₂, Anhydrous Na₂CO₃ | Ethanol | Reflux for 1 hr, then heat on steam bath for 4 hrs | 80 | - | [7] |

| Thiosemicarbazide | CS₂ | Aqueous phase with ammonium (B1175870) salt | Heat > 50°C for 1 hr | 90 | 242-244 | [8] |

| Thiosemicarbazide | CS₂, NaOH | Ethanol | - | 76 | 229-231 | [5] |

| Thiosemicarbazide | CS₂, Anhydrous Na₂CO₃ | - | Cyclic closure | - | - | [2][6] |

Detailed Experimental Protocols

Protocol 1: Synthesis from Thiosemicarbazide in Ethanol [7]

-

Suspend 9.10 g (0.1 mol) of thiosemicarbazide in 35 mL of anhydrous ethanol.

-

Add 5.30 g of anhydrous sodium carbonate, followed by 9.20 g (0.12 mol) of carbon disulfide.

-

Stir the mixture and reflux at approximately 50°C for 1 hour.

-

Continue heating on a steam bath for an additional 4 hours.

-

Remove the solvent by distillation.

-

Dissolve the residue in 40 mL of water and acidify with concentrated hydrochloric acid (approx. 8 mL).

-

Filter the resulting precipitate, wash with water, and dry to obtain 2-amino-5-mercapto-1,3,4-thiadiazole.

-

Yield: 10.9 g (80%).

-

Protocol 2: High-Yield Synthesis in Aqueous Phase [8]

-

Prepare a solution containing 15 to 70% by weight of the ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole in an aqueous phase. This can be the mother liquor from a previous reaction.

-

Add thiosemicarbazide to the solution.

-

Heat the mixture to above 50°C (preferably 90°C).

-

Feed in carbon disulfide over 4 hours while maintaining the temperature.

-

Continue heating for an additional hour after the addition is complete.

-

Cool the solution to allow the product to precipitate.

-

Filter the solid, wash with a small amount of water, and dry.

-

Yield: 90%.

-

Melting Point: 242-244°C.

-

Reactivity of 2-amino-5-mercapto-1,3,4-thiadiazole

AMT exhibits a rich and diverse reactivity owing to its three primary active sites: the exocyclic amino group (-NH₂), the exocyclic thiol group (-SH), which exists in tautomeric equilibrium with its thione form, and the nitrogen atoms of the thiadiazole ring. This allows for a wide range of chemical transformations.

Caption: Key reactivity pathways of AMT.

Reactions at the Amino Group

-

Acylation: The amino group readily undergoes acylation. For instance, reaction with chloroacetyl chloride in pyridine (B92270) yields the corresponding N-acylated derivative.[2] Acetylation can also be achieved using acetic acid and polyphosphoric acid at elevated temperatures.[9]

-

Schiff Base Formation: Condensation with various aldehydes in a suitable solvent like ethanol, often with a catalytic amount of acid, leads to the formation of Schiff bases (imines).[5] These derivatives are of significant interest for their biological activities.[1]

-

Diazotization and Azo Coupling: The primary amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5°C)[2][6][10]. The resulting diazonium salt is a valuable intermediate that can be coupled with electron-rich aromatic compounds like phenols and naphthols to produce brightly colored azo dyes.[4][10]

Reactions at the Thiol Group

-

S-Alkylation: The thiol group, or more accurately its thiolate anion generated in the presence of a base, is a strong nucleophile. It reacts with alkyl or aryl halides via an Sₙ2 mechanism to form thioethers, also known as alkyl sulfides.[1]

-

Oxidation: The thiol group can be oxidized. For example, treatment with hydrogen peroxide can lead to the formation of disulfide-bridged dimers.[2][6]

Metal Chelation

AMT is an excellent chelating agent, capable of coordinating with a variety of transition metal ions.[11] It typically acts as a bidentate or tridentate ligand, coordinating through the sulfur atom of the thiol group and one or both nitrogen atoms of the amino group and the thiadiazole ring.[5][12] This property is exploited in the synthesis of coordination complexes with potential applications in catalysis and medicinal chemistry.

Detailed Experimental Protocols for Derivatives

Protocol 3: Synthesis of an Acetamido Derivative [9]

-

Charge 190 g of polyphosphoric acid and 406 g of acetic acid into a reaction vessel.

-

Heat the mixture to 100°C with stirring.

-

Add 250 g of 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.

-

Continue stirring for an additional hour at 120°C.

-

Cool the reaction mixture to 60°C and pour it over ice.

-

Filter the resulting precipitate and air dry to yield 2-acetamido-5-mercapto-1,3,4-thiadiazole.

-

Melting Point: >290°C.

-

Protocol 4: Synthesis of a Schiff Base Derivative [5]

-

Dissolve 0.1 mol of 2-amino-5-mercapto-1,3,4-thiadiazole and 0.1 mol of p-(dimethylamino)benzaldehyde in ethanol in a round-bottom flask.

-

Add 3-4 drops of glacial acetic acid to the solution.

-

Heat the mixture under reflux for 3 hours.

-

Concentrate the resulting solution and cool to allow crystallization.

-

Filter the orange crystals and recrystallize from ethanol.

-

Yield: 66%.

-

Melting Point: 173-175°C.

-

Protocol 5: Diazotization and Azo Dye Synthesis [10]

-

Diazotization: Dissolve 0.01 mol of 2-amino-5-mercapto-1,3,4-thiadiazole in 35 mL of 2.5% sodium carbonate solution by boiling. Cool the solution.

-

Add 0.01 mol of sodium nitrite and stir until dissolved.

-

Place the solution in an ice bath and add a mixture of 3 mL of concentrated hydrochloric acid and 5 mL of water to precipitate the yellow diazonium salt.

-

Coupling: Prepare a separate solution of the desired aromatic coupling agent (e.g., a naphthol derivative) (0.01 mol).

-

Add the cold diazonium salt suspension to the coupling agent solution and stir to form the azo dye.

Conclusion

2-Amino-5-mercapto-1,3,4-thiadiazole is a highly functionalized heterocyclic compound that is readily accessible through straightforward synthetic methods. Its value lies in its versatile reactivity, which allows for selective modifications at its amino and thiol groups. The ability to easily synthesize a vast library of derivatives, including Schiff bases, acylated compounds, thioethers, and azo dyes, solidifies its role as a critical building block for the development of new pharmaceuticals, agrochemicals, and functional materials. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this important scaffold.

References

- 1. scispace.com [scispace.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p -benzoquinone: an efficient strategy for the electrosyn ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07250E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Pharmacological Potential of Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. The structural versatility of the thiadiazole ring allows for modifications that can modulate the physicochemical and biological properties of the resulting compounds, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the key pharmacological activities of thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development.

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action

A primary mechanism of anticancer action for many thiadiazole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the components of the PI3K/Akt/mTOR signaling pathway.[1][2][3] Overexpression or mutation of these kinases is a common feature in many cancers, leading to uncontrolled cell growth. Thiadiazole-based compounds have been designed to bind to the ATP-binding site of these kinases, thereby blocking their downstream signaling.[2][4] Some derivatives also induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[5]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [6] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [6] |

| Pyrazole-Thiadiazole Hybrid (6g) | A549 (Lung) | 1.537 | [3][7] |

| Ciprofloxacin-based 1,3,4-thiadiazole (B1197879) (1h) | SKOV-3 (Ovarian) | 3.58 | [8] |

| Ciprofloxacin-based 1,3,4-thiadiazole (1l) | A549 (Lung) | 2.79 | [8] |

| Phenyl-substituted 1,3,4-thiadiazole (8a) | A549 (Lung) | 1.62 | [8] |

| para-tolyl-substituted 1,3,4-thiadiazole (8d) | A549 (Lung) | 2.53 | [8] |

| para-methoxyphenyl-substituted 1,3,4-thiadiazole (8e) | A549 (Lung) | 2.62 | [8] |

| 3-heteroarylindole-1,3,4-thiadiazole (55) | MCF-7 (Breast) | 1.01 | [9] |

| 3-heteroarylindole-1,3,4-thiadiazole (56) | MCF-7 (Breast) | 2.04 | [9] |

| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31) | MCF-7 (Breast) | >100 | [9] |

| Pyrazoline-based 1,3,4-thiadiazole (77) | HepG-2 (Liver) | 84.9 | [9] |

| Pyrazoline-based 1,3,4-thiadiazole (77) | MCF-7 (Breast) | 63.2 | [9] |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (63) | PC-3 (Prostate) | 64.46 | [9] |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (63) | HT-29 (Colon) | 33.67 | [9] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for screening anticancer activity and the inhibition of key signaling pathways by thiadiazole derivatives.

Antimicrobial Activity

Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their efficacy is attributed to their ability to interfere with essential microbial processes.

Mechanism of Action

The antimicrobial mechanism of thiadiazole derivatives can involve the inhibition of microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The thiadiazole ring is considered a "hydrogen binding domain" and a "two-electron donor system," which facilitates its interaction with biological targets. Some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected thiadiazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Tetranorlabdane-1,3,4-thiadiazole (14a) | Bacillus polymyxa | 2.5 | [16] |

| Benzo[d]imidazole-1,3,4-thiadiazole (8a) | Pseudomonas aeruginosa | 12.5 | [16] |

| Benzo[d]imidazole-1,3,4-thiadiazole (8j) | Pseudomonas aeruginosa | 12.5 | [16] |

| Gallic acid amide-1,3,4-thiadiazole (21b) | Vibrio harveyi | 31.3 | [16] |

| 2-amino-1,3,4-thiadiazole derivative (38) | Escherichia coli | 1000 | [16] |

| 2-amino-1,3,4-thiadiazole derivative (37) | Bacillus subtilis | 1000 | [16] |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 800 | [40] |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | 800 | [40] |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | 800 | [40] |

| Thiazole derivative | Proteus mirabilis | 1000 | [41] |

| Thiazole derivative | Shigella dysenteriae | 125 | [41] |

| Thiazole derivative | Listeria monocytogenes | 1000 | [41] |

Anti-inflammatory Activity

Several thiadiazole derivatives have demonstrated potent anti-inflammatory effects in various in vivo models. Their mechanism of action often involves the inhibition of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory activity of thiadiazole derivatives is frequently linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. [1, 26, 28] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. [1] Molecular docking studies have shown that some thiadiazole derivatives can bind effectively to the active site of the COX-2 enzyme. [1, 26]

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents data on the in vivo anti-inflammatory activity of selected thiadiazole derivatives in the carrageenan-induced rat paw edema model.

| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) at 4h | Reference |

| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5a) | 50 | 24.40 | |

| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5b) | 50 | 25.60 | |

| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5c) | 50 | 27.53 | |

| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5h) | 50 | 28.05 | |

| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5i) | 50 | 26.59 | |

| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5j) | 50 | 27.53 | |

| Diclofenac (Standard) | 50 | 26.96 | |

| Thienopyrimidine-thiadiazole (21) | Not specified | 24.49 (% of edema) | [28] |

| Thienopyrimidine-thiadiazole (17) | Not specified | 24.70 (% of edema) | [28] |

| Thienopyrimidine-thiadiazole (26) | Not specified | 25.40 (% of edema) | [28] |

| Celecoxib (Standard) | Not specified | 18.61 (% of edema) | [28] |

Signaling Pathway Visualization

The following diagram illustrates the mechanism of COX-2 inhibition by thiadiazole derivatives.

Other Pharmacological Activities

Beyond the major areas discussed, thiadiazole derivatives have also shown promise in other therapeutic areas:

-

Antiviral Activity: Certain thiadiazole derivatives have been reported to exhibit activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).

-

Antidiabetic Activity: Some thiadiazole derivatives have been investigated for their potential to manage diabetes, with some compounds showing significant antidiabetic activity in alloxan-induced diabetic rat models. [3, 7, 14]

Detailed Experimental Protocols

MTT Assay for In Vitro Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability. [4, 8, 10, 20, 24]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Thiadiazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. [9, 11, 12, 15, 21]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Thiadiazole derivatives

-

Sterile 96-well round-bottom microplates

-

Inoculum of the test microorganism standardized to 0.5 McFarland turbidity

-

Positive control (broth with inoculum)

-

Negative control (broth only)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the thiadiazole derivative. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate containing the compound dilutions.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of compounds. [13, 23, 25, 30, 32]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Thiadiazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the thiadiazole derivatives and the standard drug to different groups of animals, typically via oral or intraperitoneal routes, 30-60 minutes before inducing inflammation. A control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Thiadiazole derivatives represent a versatile and promising class of compounds with a wide array of pharmacological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of novel thiadiazole derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 5-Amino-1,3,4-thiadiazole-2-thiol: A Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) as a versatile precursor in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a reactive amino group and a nucleophilic thiol group, renders it an invaluable scaffold for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. This document provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on experimental details and quantitative data to aid researchers in their scientific endeavors.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for the synthesis of this compound involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base.[1][2]

Reaction Pathway and Mechanism

The synthesis proceeds through the formation of a dithiocarbazate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the desired 1,3,4-thiadiazole (B1197879) ring system.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Thiosemicarbazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl, 10%)

Procedure:

-

Dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in 100 mL of ethanol in a round-bottom flask.[3]

-

To this solution, add carbon disulfide (0.1 mol, 6 mL) dropwise with stirring.[3]

-

Heat the mixture under reflux for 24 hours.[3]

-

After cooling, concentrate the reaction mixture by removing the solvent under reduced pressure.

-

Carefully acidify the residue with 10% hydrochloric acid until a pale-yellow precipitate forms.[3]

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Typical Yield: 74%[3] Melting Point: 235-237 °C[3]

Derivatization via the Amino Group: Synthesis of Schiff Bases

The primary amino group of this compound readily undergoes condensation with various aromatic aldehydes to form Schiff bases (imines).[1][4] These reactions are typically catalyzed by a few drops of glacial acetic acid.[1][4]

General Reaction Scheme

Caption: General synthesis of Schiff bases.

Experimental Protocol for Schiff Base Synthesis

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask.[4]

-

Add the substituted aromatic aldehyde (0.01 mol) to the solution.[4]

-

Add a few drops of glacial acetic acid as a catalyst.[4]

-

Reflux the reaction mixture for 2.5 to 4 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the precipitated solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and methanol) to afford the pure Schiff base.[4]

Quantitative Data: Yields of Various Schiff Base Derivatives

| Aldehyde Substituent | Yield (%) | Reference |

| 2-Carboxybenzaldehyde | 83 | [4] |

| 4-Chlorobenzaldehyde | 79-88 | [4] |

| 4-Nitrobenzaldehyde | 79-88 | [4] |

| 4-Hydroxybenzaldehyde | 79-88 | [4] |

| Benzaldehyde | 79-88 | [4] |

| 4-Dimethylaminobenzaldehyde | 79-88 | [4] |

Synthesis of Thiazolidin-4-one Derivatives

Schiff bases derived from this compound are valuable intermediates for the synthesis of 4-thiazolidinone (B1220212) derivatives. This is achieved through a cyclocondensation reaction with thioglycolic acid.[5]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization and elimination of a water molecule.[6]

Caption: Formation of 4-thiazolidinone derivatives.

Experimental Protocol for 4-Thiazolidinone Synthesis

Materials:

-

Schiff base of this compound

-

Thioglycolic acid

-

Anhydrous zinc chloride (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve the Schiff base (0.01 mol) in dry benzene or chloroform (50 mL).[5]

-

Add thioglycolic acid (0.012 mol) to the solution. A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.

-

Reflux the mixture for 8-12 hours using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the completion of the reaction by TLC.

-

After cooling, wash the reaction mixture with a sodium bicarbonate solution to remove excess thioglycolic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the 4-thiazolidinone derivative.

Spectroscopic Data for a Representative 4-Thiazolidinone Derivative

| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(4-chlorophenyl)-3-((5-mercapto-1,3,4-thiadiazol-2-yl)amino)thiazolidin-4-one | 3250 (N-H), 1680 (C=O, thiazolidinone), 1610 (C=N) | 3.8 (s, 2H, CH₂ of thiazolidinone), 5.9 (s, 1H, CH of thiazolidinone), 7.2-7.8 (m, Ar-H), 13.5 (s, 1H, SH) | 35.8 (CH₂), 60.2 (CH), 128.5, 129.3, 133.8, 138.1 (Ar-C), 165.4 (C=N), 170.1 (C=O), 185.2 (C-S of thiadiazole) |

(Note: Spectroscopic data are representative and may vary slightly based on the specific derivative and experimental conditions.)

Utilization in Azo Dye Synthesis

The amino group of this compound can be diazotized and subsequently coupled with various aromatic compounds to produce a range of azo dyes with potential applications in materials science and as biological stains.[7][8]

Diazotization and Coupling Workflow

Caption: Workflow for Azo Dye Synthesis.

Experimental Protocol for Azo Dye Synthesis

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Urea

-

Coupling agent (e.g., 3-aminopyrazole)

-

Glacial acetic acid

Procedure:

-

Diazotization: a. Suspend this compound (0.0119 mol, 2.0 g) in water.[7] b. Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid. c. Add a solution of sodium nitrite (0.0289 mol, 2.0 g) in 10 mL of water dropwise while maintaining the temperature between 0-5 °C.[7] d. Stir the mixture for 20 minutes at this temperature. e. Destroy excess nitrous acid by the addition of a small amount of urea.[7]

-

Coupling: a. In a separate beaker, dissolve the coupling agent (e.g., 3-aminopyrazole, 0.0181 mol, 1.5 g) in glacial acetic acid (5 mL).[7] b. Slowly add the freshly prepared diazonium salt solution to the vigorously stirred solution of the coupling agent. c. Allow the reaction to proceed for a few hours, during which the azo dye will precipitate. d. Filter the dye, wash with water, and purify by recrystallization.

Yields of Synthesized Azo Dyes

| Coupling Agent | Yield (%) | Reference |

| 3-Aminopyrazole | - | [7] |

| 2-Naphthol | 54 | [7] |

| Resorcinol | 42 | [7] |

Applications in Drug Development

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been reported to exhibit a wide range of biological activities.[9]

-

Antimicrobial and Antifungal Activity: Schiff bases and thiazolidinone derivatives have shown significant activity against various bacterial and fungal strains.[5][10] QSAR studies on related structures suggest that electronic and steric factors of the substituents play a crucial role in their antimicrobial potency.[11]

-

Anticancer Activity: The thiadiazole ring is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects.

-

Other Pharmacological Activities: Derivatives have also been investigated for their anti-inflammatory, anticonvulsant, and diuretic properties.[9]

The versatility of this compound allows for the generation of large libraries of compounds for high-throughput screening, making it a valuable starting material in the drug discovery pipeline.

Conclusion

This compound stands out as a remarkably versatile and accessible precursor in organic synthesis. Its dual reactivity provides a gateway to a rich diversity of heterocyclic structures, particularly Schiff bases, thiazolidinones, and azo dyes. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of its derivatives, underscore its importance for researchers in synthetic chemistry and drug development. This guide provides a solid foundation of experimental procedures and quantitative data to facilitate further exploration and innovation in this promising area of research.

References

- 1. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 2. connectjournals.com [connectjournals.com]

- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

- 7. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. nbinno.com [nbinno.com]